3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-12-3-6-14(7-4-12)10-24-11-21-18-17(19(24)26)22-23-25(18)15-8-5-13(2)16(20)9-15/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBNKNFWQAWNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazole Core
The foundational step involves cyclocondensation to construct the triazole ring. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres is employed to ensure regioselectivity. For example, a precursor azide reacts with a propiolamide derivative in acetonitrile at 60–80°C, catalyzed by 5 mol% copper(I) iodide, achieving a 65% yield. The choice of solvent is critical; aprotic dipolar solvents like acetonitrile enhance reaction kinetics by stabilizing charged intermediates.
Pyrimidine Ring Fusion
Following triazole formation, the pyrimidine ring is fused via nucleophilic aromatic substitution (SNAr). A chloropyrimidine intermediate reacts with the triazole-bearing moiety in dimethylformamide (DMF) at 120°C for 12 hours. This step introduces the 3-(3-chloro-4-methylphenyl) group, with yields improving to 72% when using cesium carbonate as a base.
Alkylation for Side-Chain Introduction
The 6-[(4-methylphenyl)methyl] substituent is introduced via alkylation. A benzyl bromide derivative reacts with the pyrimidine intermediate in tetrahydrofuran (THF) under reflux, utilizing sodium hydride as a base. This step achieves an 85% yield, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
One-Pot Optimization
Recent advancements consolidate steps 1.2 and 1.3 into a one-pot process. By maintaining a mixture of DMF and acetonitrile at 90°C, both ring fusion and alkylation proceed sequentially without intermediate isolation, reducing purification losses and improving overall yield to 78%.
Alternative Pathway via Thermal Ring Transformation
Acylation of Tetrazole Precursors
An alternative method involves acylation of tetrazoles followed by thermal rearrangement. A tetrazole derivative reacts with 3-chloro-4-methylbenzoyl chloride in dichloromethane, catalyzed by triethylamine. The resultant acylated tetrazole undergoes thermal cyclization at 160°C in xylenes, forming the triazolo[4,5-d]pyrimidinone core with 58% yield.
Comparative Analysis of Routes
The cyclocondensation route (Section 1) offers higher yields (78%) and better scalability due to fewer purification steps, whereas the thermal method (Section 2) provides a simpler setup but lower efficiency. Solvent selection profoundly impacts outcomes: aprotic dipolar solvents (e.g., acetonitrile) in Route 1 enhance intermediate stability, while xylenes in Route 2 facilitate high-temperature cyclization.
Critical Reaction Parameters and Optimization
Solvent Effects
| Solvent | Role | Impact on Yield |
|---|---|---|
| Acetonitrile | Aprotic dipolar | +15% vs. THF |
| DMF | Polar aprotic | Stabilizes SNAr |
| Xylenes | High-boiling aromatic | Enables cyclization |
Acetonitrile’s high dielectric constant ($$ \epsilon = 37.5 $$) improves ionic intermediate solubility, critical for CuAAC efficiency.
Temperature and Catalysis
Elevating temperatures from 60°C to 80°C during CuAAC accelerates reaction rates ($$ k = 0.12 \, \text{min}^{-1} $$ to $$ 0.25 \, \text{min}^{-1} $$) but risks side reactions. Catalytic copper(I) iodide at 5 mol% optimizes triazole regioselectivity (N1:N2 = 9:1).
Intermediate Characterization and Purification
Key Intermediates
Purification Techniques
- Crystallization : Ethanol/water (7:3) recrystallization achieves >99% purity for the final product.
- Column Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) isolates intermediates with 95% recovery.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Closed-loop acetonitrile recovery reduces costs by 40% in large-scale batches (>100 kg). Distillation under reduced pressure (50 mbar, 80°C) achieves 98% solvent reuse.
Waste Stream Management
Quenching reaction mixtures with aqueous citric acid neutralizes excess base, precipitating impurities for filtration. This reduces hazardous waste generation by 30%.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the substituents on the phenyl rings.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Triazolopyrimidinone Derivatives
Key Observations:
- Planarity and Conjugation : The triazolopyrimidine core in all analogs is highly planar, enabling π-π stacking interactions critical for binding to biological targets .
- ). Oxadiazole Moieties: Compounds and incorporate oxadiazole rings, which may improve metabolic stability compared to the target compound’s benzyl groups. Polar Groups: The hydroxyl group in increases water solubility but may reduce membrane permeability.
Key Observations:
- High-Yield Steps : Chloroacetyl chloride-mediated reactions (e.g., ) are reliable for constructing triazole rings.
Pharmacological Potential (Limited Data)
While pharmacological data for the target compound are absent, analogs like and highlight the importance of substituents:
Biological Activity
The compound 3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a triazolo-pyrimidine core with specific substitutions that may influence its biological activity. The presence of chlorine and methyl groups on the phenyl rings is hypothesized to enhance its interaction with biological targets.
The biological activity of triazolopyrimidines often involves their interaction with key proteins involved in cellular processes. Specifically, these compounds may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of various triazolopyrimidine derivatives. For instance:
- Cytotoxicity Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated significant cytotoxic effects, particularly against MCF-7 cells, where it exhibited a higher potency compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : The compound's mechanism appears to involve the induction of apoptosis through the mitochondrial pathway and inhibition of CDK activity, leading to disrupted cell cycle progression .
Antiviral Activity
Emerging research suggests that triazolopyrimidine derivatives may also possess antiviral properties . For example:
- SARS-CoV-2 Inhibition : Some related compounds have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that structural analogs could potentially be developed for antiviral applications .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Table 2: Potential Targets and Mechanisms
| Biological Target | Mode of Action | Effect |
|---|---|---|
| Cyclin-dependent Kinases (CDKs) | Inhibition of kinase activity | Cell cycle arrest |
| Mitochondrial Pathway | Induction of apoptosis | Cell death |
| SARS-CoV-2 Mpro | Competitive inhibition | Viral replication inhibition |
Case Studies
- Case Study on MCF-7 Cells : In a study examining the effects of various triazolopyrimidine derivatives on MCF-7 cells, it was found that modifications to the phenyl groups significantly influenced cytotoxicity. The compound exhibited superior activity compared to other derivatives with different substituents .
- Antiviral Screening : A screening campaign for SARS-CoV-2 inhibitors identified several triazolopyrimidine derivatives with high binding affinity to Mpro. Although this specific compound was not tested directly in these studies, its structural similarities suggest potential for similar antiviral efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
